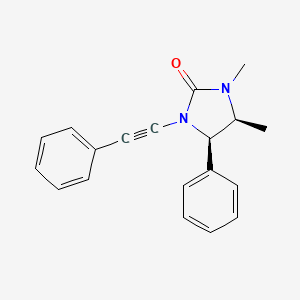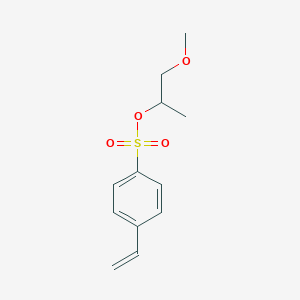
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate is an organic compound with the molecular formula C₁₂H₁₆O₄S It is a derivative of benzenesulfonic acid and is characterized by the presence of a methoxypropan-2-yl group and an ethenyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate typically involves the reaction of 4-ethenylbenzenesulfonyl chloride with 1-methoxypropan-2-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Epoxides or diols.
Reduction Reactions: Ethyl derivatives.
科学的研究の応用
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of 1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the ethenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
1-Methoxypropan-2-yl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of an ethenyl group.
1-Methoxypropan-2-yl 4-chlorobenzene-1-sulfonate: Contains a chlorine atom instead of an ethenyl group.
1-Methoxypropan-2-yl 4-nitrobenzene-1-sulfonate: Contains a nitro group instead of an ethenyl group.
Uniqueness
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
215957-92-9 |
|---|---|
分子式 |
C12H16O4S |
分子量 |
256.32 g/mol |
IUPAC名 |
1-methoxypropan-2-yl 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C12H16O4S/c1-4-11-5-7-12(8-6-11)17(13,14)16-10(2)9-15-3/h4-8,10H,1,9H2,2-3H3 |
InChIキー |
CWMVRLKROLWNAL-UHFFFAOYSA-N |
正規SMILES |
CC(COC)OS(=O)(=O)C1=CC=C(C=C1)C=C |
関連するCAS |
215958-19-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


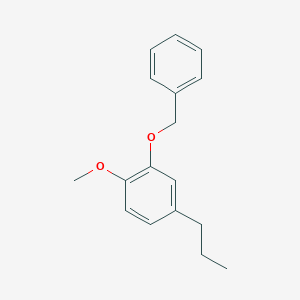
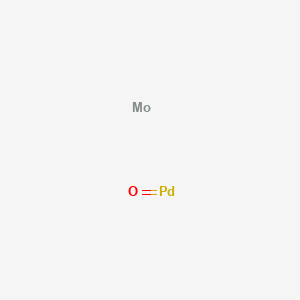
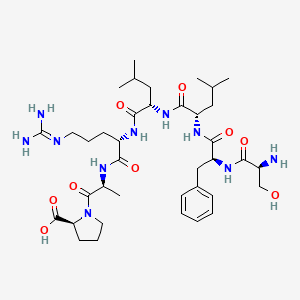
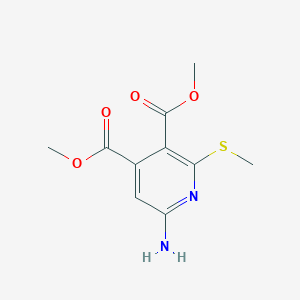
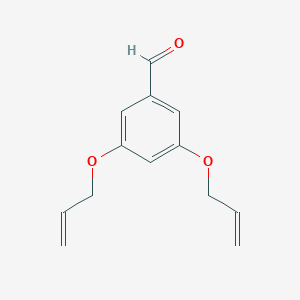
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
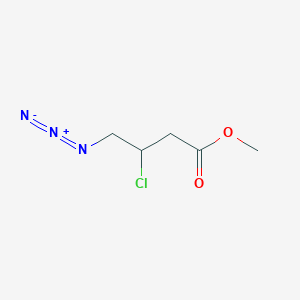
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)
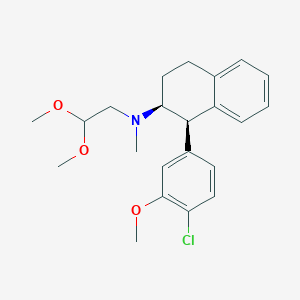
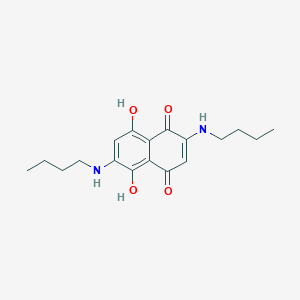
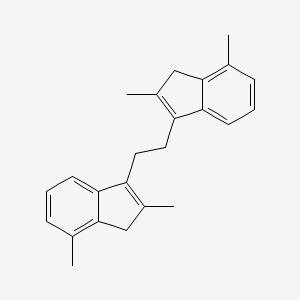
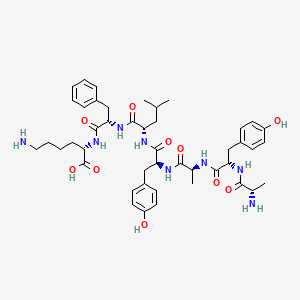
![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)
